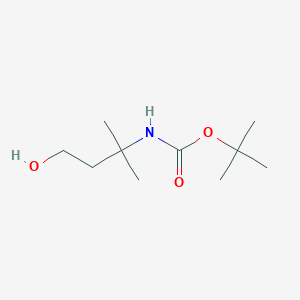

3-(Boc-amino)-3-methyl-1-butanol

Descripción general

Descripción

3-(Boc-amino)-3-methyl-1-butanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-methyl-1-butanol typically involves the protection of an amino group with a Boc group. One common method is the reaction of 3-amino-3-methyl-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Boc-amino)-3-methyl-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The Boc-protected amine can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in dichloromethane.

Major Products Formed

Oxidation: 3-(Boc-amino)-3-methylbutanal.

Reduction: 3-amino-3-methyl-1-butanol.

Substitution: 3-(Boc-amino)-3-methylbutyl chloride.

Aplicaciones Científicas De Investigación

3-(Boc-amino)-3-methyl-1-butanol is widely used in scientific research due to its versatility:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(Boc-amino)-3-methyl-1-butanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This selective deprotection allows for the stepwise synthesis of complex molecules without interference from the amino group .

Comparación Con Compuestos Similares

Similar Compounds

3-(Cbz-amino)-3-methyl-1-butanol: Features a carbobenzoxy (Cbz) protected amino group.

3-(Fmoc-amino)-3-methyl-1-butanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness

3-(Boc-amino)-3-methyl-1-butanol is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .

Actividad Biológica

3-(Boc-amino)-3-methyl-1-butanol is a chiral amino alcohol that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a branched alkyl chain, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C_{8}H_{17}NO_{2}. The presence of the Boc group enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It acts as a substrate for enzymatic reactions, influencing cellular processes such as protein synthesis and amino acid metabolism.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with amino acid transporters and enzymes involved in amino acid metabolism, potentially modulating their activities. This interaction is crucial for understanding the compound's role in metabolic pathways.

Antimicrobial Properties

Studies have shown that derivatives of amino alcohols exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Neuroprotective Effects

Research into related compounds has indicated potential neuroprotective effects. For example, amino alcohols have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, hinting at possible applications in neurodegenerative disease treatment.

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amine group followed by alkylation reactions. This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in drug development.

Case Studies

- Synthesis of Bioactive Compounds : In one study, this compound was utilized as a precursor for synthesizing bioactive peptides with enhanced stability and bioavailability.

- Metabolic Engineering : A study demonstrated the use of this compound in engineered Escherichia coli strains to produce higher alcohols like 3-methyl-1-butanol, showcasing its relevance in biofuel production and metabolic engineering applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino alcohol | Potential antimicrobial effects |

| (2S,3S)-3-Amino-2-hydroxyhexanoic acid | Chiral amino acid | Enzyme substrate |

| 2-Amino-2-methylpropan-1-ol | Simple amino alcohol | Neuroprotective properties |

Propiedades

IUPAC Name |

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUFODBDZQCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573097 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167216-22-0 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.